molecular formula C11H21O9P B1258990 Polyprenyl glucosyl phosphate

Polyprenyl glucosyl phosphate

Cat. No. B1258990
M. Wt: 328.25 g/mol
InChI Key: BPNOOARYSOFWDX-YBTJCZCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyprenyl D-glucosyl phosphate is a polyprenyl glucosyl phosphate in which the glycosyl portion has D-configuration. It is a conjugate acid of a polyprenyl D-glucosyl phosphate(1-).

Scientific Research Applications

Biosynthesis of Complex Carbohydrates

Polyprenyl glucosyl phosphate plays a significant role in the biosynthesis of complex carbohydrates. This function is exemplified in the context of O-specific polysaccharide biosynthesis in bacteria like Salmonella. Enzyme preparations from specific Salmonella serogroups can utilize polyprenyl phosphate as an exogenous sugar acceptor, leading to the formation of polyprenyl pyrophosphate oligosaccharides, which may then be polymerized into polysaccharides (Shibaev et al., 1979).

Synthesis of Phosphopolyprenols and Glycosyl Esters

Polyprenyl glucosyl phosphate is pivotal in the chemical synthesis of phosphopolyprenols and their glycosyl esters, which are intermediates in the biosynthesis of complex carbohydrates. Research has led to the development of efficient methods for synthesizing polyprenyl phosphates and monophosphate sugars, which are crucial in these pathways (Shibaev & Danilov, 1992).

Evolutionary Conservation in Cellular Membranes

Polyprenyl glucosyl phosphate is also noteworthy for its evolutionary conservation across different domains of life. It serves as a specific membrane-bound carrier in glycan biosynthetic pathways, crucial for the production of structures such as N-linked protein glycans and bacterial peptidoglycan. This highlights its fundamental role in cell biology and evolutionary biology (Hartley & Imperiali, 2011).

Biosynthesis in Algae

Algae use polyprenyl glucosyl phosphate in their biosynthetic pathways. It has been identified as a glucose acceptor lipid in certain algae, indicating its role in the formation of glycolipids in these organisms (Hopp et al., 1978).

Enzymatic Synthesis

Recent research has also explored the enzymatic synthesis of polyprenyl phosphates, including methodologies for producing compounds like undecaprenyl phosphate and dolichyl phosphate. These are essential intermediates in biochemical pathways such as N-linked protein glycosylation (Hartley et al., 2008).

properties

Molecular Formula

C11H21O9P

Molecular Weight

328.25 g/mol

IUPAC Name

3-methylbut-2-enyl [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C11H21O9P/c1-6(2)3-4-18-21(16,17)20-11-10(15)9(14)8(13)7(5-12)19-11/h3,7-15H,4-5H2,1-2H3,(H,16,17)/t7-,8-,9+,10-,11?/m1/s1

InChI Key

BPNOOARYSOFWDX-YBTJCZCISA-N

Isomeric SMILES

CC(=CCOP(=O)(O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C

Canonical SMILES

CC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Polyprenyl glucosyl phosphate

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